molecular formula C13H12ClN3OS B2756377 N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021121-02-7

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2756377
CAS No.: 1021121-02-7
M. Wt: 293.77
InChI Key: BKVBQFBVJYHKTA-UHFFFAOYSA-N
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Description

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 3-chlorobenzylthio group and an acetamide group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine core, which can be achieved through various methods such as cyclization of appropriate precursors.

    Thioether Formation: The 3-chlorobenzylthio group is introduced by reacting the pyridazine core with 3-chlorobenzylthiol under suitable conditions, often in the presence of a base.

    Acetamide Introduction:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.

Chemical Reactions Analysis

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition studies.

    Medicine: Pyridazine derivatives, including this compound, have been explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide can be compared with other pyridazine derivatives to highlight its uniqueness:

    Similar Compounds: Other pyridazine derivatives with different substituents, such as N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide, may exhibit different biological activities and chemical properties.

    Uniqueness: The presence of the 3-chlorobenzylthio group and the acetamide group in this compound may confer specific biological activities and chemical reactivity that distinguish it from other pyridazine derivatives.

Properties

IUPAC Name

N-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBQFBVJYHKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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